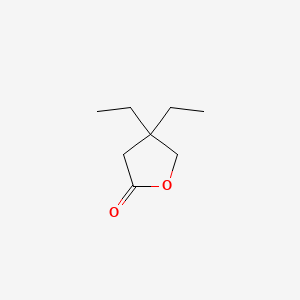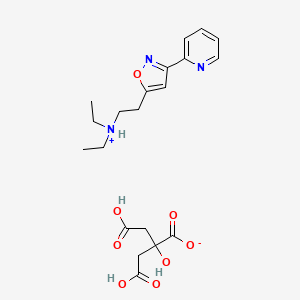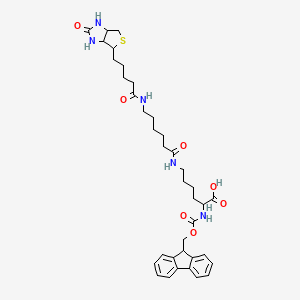
Carbonylchlorohydrotris(triphenylphosphine)osmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonylchlorohydrotris(triphenylphosphine)osmium is a coordination compound with the molecular formula C55H46ClOOsP3 and a molecular weight of 1041.6. This compound is known for its unique structure, which includes a central osmium atom coordinated with three triphenylphosphine ligands, a carbonyl group, a chloride ion, and a hydride ion. It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of Carbonylchlorohydrotris(triphenylphosphine)osmium typically involves the reaction of osmium tetroxide with triphenylphosphine in the presence of a reducing agent. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the stability of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
Chemical Reactions Analysis
Carbonylchlorohydrotris(triphenylphosphine)osmium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state osmium complexes.
Reduction: It can be reduced to form lower oxidation state osmium complexes.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbonylchlorohydrotris(triphenylphosphine)osmium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, including hydrogenation and transfer hydrogenation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of fine chemicals and as a precursor for other osmium complexes.
Mechanism of Action
The mechanism by which Carbonylchlorohydrotris(triphenylphosphine)osmium exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrogenation reactions, the compound facilitates the addition of hydrogen to unsaturated substrates.
Comparison with Similar Compounds
Carbonylchlorohydrotris(triphenylphosphine)osmium can be compared with other similar compounds, such as:
Carbonylchlorohydrotris(triphenylphosphine)ruthenium: Similar in structure but contains ruthenium instead of osmium.
Carbonylchlorohydrotris(triphenylphosphine)iridium: Contains iridium and exhibits different catalytic properties.
The uniqueness of this compound lies in its specific coordination environment and the reactivity of the osmium center, which can lead to distinct chemical behaviors and applications.
Properties
CAS No. |
16971-31-6 |
|---|---|
Molecular Formula |
C55H46ClOOsP3 |
Molecular Weight |
1041.6 g/mol |
IUPAC Name |
carbon monoxide;hydride;osmium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/3C18H15P.CO.ClH.Os.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;;1H;;/q;;;;;+2;-1/p-1 |
InChI Key |
XUWSMTCLGDHTRB-UHFFFAOYSA-M |
Canonical SMILES |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Os+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)



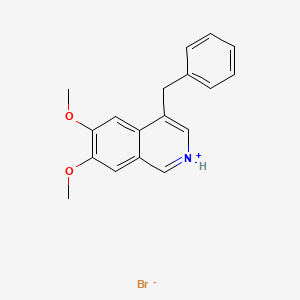
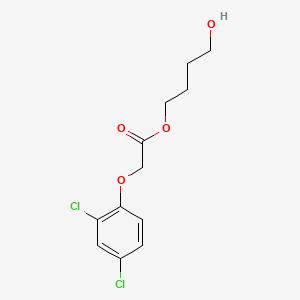
![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
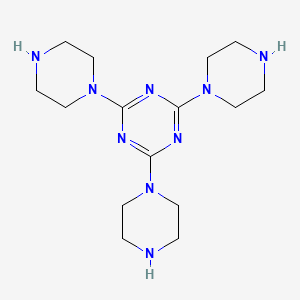
![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
